Cas no 1236275-93-6 (2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile boronic ester derivative featuring both an iodobutyl chain and a dioxaborolane moiety. This compound is particularly valuable in organic synthesis, serving as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its stable boronate group. The presence of the iodine substituent enhances its reactivity in further functionalization, enabling selective alkylation or substitution reactions. Its tetramethyl-substituted dioxaborolane structure ensures improved stability and handling under standard conditions. This reagent is widely utilized in pharmaceutical and materials science research, offering precise control over molecular architecture in complex synthetic pathways. Its dual functionality makes it a practical choice for constructing advanced organic frameworks.
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1236275-93-6 structure
Product name:2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1236275-93-6
MF:C10H20BIO2
Molecular Weight:309.980075836182
CID:2156208
PubChem ID:66833241

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetramethyl-
    • 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • SCHEMBL895071
    • 1236275-93-6
    • JSNVPKWJELUHJD-UHFFFAOYSA-N
    • CS-M2858
    • CS-13398
    • AKOS028113561
    • 2-(4-iodobutyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • DB-098159
    • 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • インチ: InChI=1S/C10H20BIO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3
    • InChIKey: JSNVPKWJELUHJD-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(CCCCI)O1

計算された属性

  • 精确分子量: 310.06011g/mol
  • 同位素质量: 310.06011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM430562-250mg
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl-
1236275-93-6 95%+
250mg
$262 2022-09-03
Chemenu
CM430562-100mg
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl-
1236275-93-6 95%+
100mg
$136 2022-09-03
ChemScence
CS-M2858-100mg
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetramethyl-
1236275-93-6
100mg
$124.0 2022-04-28
TRC
D485298-50mg
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1236275-93-6
50mg
$ 160.00 2022-06-05
Key Organics Ltd
CS-13398-1G
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1236275-93-6 >97%
1g
£740.00 2025-02-08
A2B Chem LLC
AE35473-1g
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl-
1236275-93-6 95%
1g
$309.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSK308-250mg
2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1236275-93-6 95%
250mg
¥1524.0 2024-04-25
Ambeed
A877351-100mg
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1236275-93-6 97%
100mg
$119.0 2024-04-25
Ambeed
A877351-5g
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1236275-93-6 97%
5g
$1221.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSK308-100mg
2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1236275-93-6 95%
100mg
¥792.0 2024-04-25

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile organoboron compound with the CAS number 1236275-93-6. This compound has gained significant attention in the field of organic synthesis due to its unique structural properties and reactivity. The molecule consists of a dioxaborolane ring system with a 4-iobutyl substituent and four methyl groups attached to the boron atom. This combination of functional groups makes it highly suitable for various applications in medicinal chemistry and materials science.

Recent studies have highlighted the role of dioxaborolane derivatives in facilitating Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the construction of biaryl and heteroaryl compounds, which are widely used in drug discovery and development. The presence of the iodine atom in the 4-iobutyl group enhances the reactivity of the compound, making it an ideal substrate for such transformations. Moreover, the methyl groups on the boron atom stabilize the molecule and improve its solubility in organic solvents.

The synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a multi-step process that begins with the preparation of a suitable boronic acid intermediate. This intermediate undergoes a series of functional group transformations to introduce the iodobutyl group and methyl substituents. The final product is purified using chromatographic techniques to ensure high purity and stability.

One of the most promising applications of this compound is in the field of boron-based contrast agents for magnetic resonance imaging (MRI). The unique electronic properties of boron atoms allow for efficient relaxation effects in MRI scans. Researchers have demonstrated that derivatives of dioxaborolane can significantly enhance image resolution and reduce scan times without compromising patient safety.

In addition to its role in medical imaging, 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has shown potential as a precursor for synthesizing advanced materials such as boron-containing polymers and ceramics. These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for use in high-performance applications like aerospace components and electronic devices.

The compound's ability to undergo various nucleophilic substitutions further expands its utility in organic synthesis. For instance, replacing the iodine atom with other halogens or functional groups can lead to a wide range of derivatives with tailored properties. This flexibility makes it an invaluable tool for chemists exploring new synthetic pathways.

From an environmental standpoint, researchers have also investigated the biodegradation pathways of dioxaborolane derivatives to ensure their safe disposal and minimize ecological impact. Studies suggest that these compounds degrade under specific conditions without releasing harmful byproducts into the environment.

In conclusion, 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,dioxaborolane (CAS No: 1236275-93-6) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across medicine、materials science、and imaging technology underscore its importance as a key building block for future innovations.

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Amadis Chemical Company Limited
(CAS:1236275-93-6)2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Purity:99%/99%/99%/99%
はかる:250mg/1g/5g/10g
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